Stereochemical Purity: Enantiomeric Excess of the (R)-Enantiomer vs. Racemic and (S)-Enantiomer Sources
The (R)-enantiomer of quinuclidin-3-yl carbonochloridate is derived from (R)-quinuclidin-3-ol, which can be produced with high enantiomeric purity. A chemoenzymatic process yields (R)-quinuclidin-3-ol with 96% ee, while the unwanted (S)-antipode is obtained at 89% ee [1]. This high stereochemical purity of the precursor directly translates to the carbonochloridate derivative, ensuring the final drug substance meets regulatory specifications.
| Evidence Dimension | Enantiomeric Excess (ee) of (R)-quinuclidin-3-ol precursor |
|---|---|
| Target Compound Data | 96% ee |
| Comparator Or Baseline | 89% ee for (S)-antipode |
| Quantified Difference | 7 percentage point higher ee for the (R)-enantiomer |
| Conditions | Chemoenzymatic process: (±)-3-Butyryloxyquinuclidinium butyrate hydrolyzed by Aspergillus melleus protease, followed by methanolysis with Na2CO3 |
Why This Matters
Higher enantiomeric purity of the (R)-carbonochloridate precursor ensures superior stereochemical fidelity in the final drug molecule, reducing the burden of downstream purification and meeting stringent regulatory requirements.
- [1] Sakurai, K., Yagi, S., & Enomoto, Y. (2003). A practical chemoenzymatic process to access (R)-quinuclidin-3-ol on scale. Tetrahedron: Asymmetry, 14(13), 1871-1877. View Source
